![molecular formula C6H8FN3O3 B1672914 Fluoromisonidazole CAS No. 13551-89-8](/img/structure/B1672914.png)
Fluoromisonidazole
描述
准备方法
Synthetic Routes and Reaction Conditions: Fluoromisonidazole is synthesized through a nucleophilic substitution reaction. The process involves the use of a commercial precursor, 1-(2-nitro-1-imidazolyl)-2-O-tetrahydropyranyl-3-O-toluenesulfonylpropanediol. The precursor undergoes nucleophilic substitution with fluorine-18, followed by acidic hydrolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves automated synthesis modules and purification strategies. One common method uses solid phase extraction (SPE) Sep-Pak purification cartridges. The product mixture is passed through the SPE cartridge, where this compound is retained while impurities are removed. The retained this compound is then eluted with ethanol in water, resulting in a product with high radiochemical purity .
化学反应分析
Types of Reactions: Fluoromisonidazole primarily undergoes reduction reactions due to the presence of the nitro group. In hypoxic conditions, the nitro group is reduced, leading to the accumulation of the compound in hypoxic cells .
Common Reagents and Conditions:
Reduction: The nitro group of this compound is reduced in the presence of hypoxic conditions within cells.
Oxidation: In non-hypoxic cells, the reduced this compound can be oxidized and diffuses out of the cell.
Major Products: The major product formed from the reduction of this compound is a reduced form of the compound that accumulates in hypoxic cells, allowing for imaging via PET .
科学研究应用
Fluoromisonidazole has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Radiotherapy and Chemotherapy: this compound helps in exploring oxygen demand in cancer cells and the resulting impact on radiotherapy and chemotherapy.
作用机制
Fluoromisonidazole is compared with other hypoxia imaging agents, such as fluorodeoxyglucose (FDG) and this compound analogs like this compound-2 (FMISO-2):
Fluorodeoxyglucose (FDG): Unlike this compound, FDG is used for imaging glucose metabolism in cells.
This compound-2 (FMISO-2): FMISO-2 is another hypoxia imaging agent with similar properties to this compound but may have different pharmacokinetics and imaging characteristics.
相似化合物的比较
- Fluorodeoxyglucose (FDG)
- Fluoromisonidazole-2 (FMISO-2)
- Fluoroazomycin arabinoside (FAZA)
This compound remains one of the most established agents for hypoxia imaging due to its ability to selectively target hypoxic conditions in cells and its extensive clinical application .
生物活性
Fluoromisonidazole (FMISO) is a radiolabeled nitroimidazole compound primarily used in positron emission tomography (PET) imaging to detect tumor hypoxia. Its biological activity is significant in the context of cancer treatment, particularly in enhancing the efficacy of radiotherapy by identifying hypoxic tumor regions that are typically resistant to radiation. This article delves into the biological characteristics, clinical applications, and research findings related to FMISO.
FMISO is synthesized from misonidazole, with the chemical structure of 1-(2’nitro-1’-imidazolyl)-3-fluoro-2-propanol. When labeled with fluorine-18, it becomes -FMISO, which has a biological half-life of approximately 50 minutes. The compound is metabolized in the liver and excreted via the kidneys. Its uptake in tissues is influenced by oxygen levels; under hypoxic conditions, FMISO is reduced and retained within cells, allowing for visualization of hypoxic regions through PET imaging .
Clinical Significance
FMISO PET imaging has emerged as a crucial tool in oncology for assessing tumor hypoxia. Hypoxic cells are often resistant to conventional therapies, making their identification vital for treatment planning. Studies have shown that:
- Hypoxia Detection : In a cohort of 22 patients undergoing radiotherapy (RT), FMISO PET scans indicated that 18 tumors exhibited hypoxic areas prior to treatment. The maximum standardized uptake values (SUV max) from these scans correlated significantly with initial tumor responses .
- Prognostic Value : Persistent hypoxia detected during treatment was associated with a 3.5-fold increased risk of distant metastasis in head and neck squamous cell carcinoma (HNSCC) patients . This suggests that FMISO PET can serve as a biomarker for predicting treatment outcomes.
Case Studies
- Head and Neck Cancer : A study involving 73 patients demonstrated that high FMISO uptake before therapy correlated with poorer disease-specific survival rates, highlighting its prognostic potential .
- Glioma Models : Research on glioma-bearing rats showed that FMISO distribution reflected tumor hypoxia but not proliferation or glucose metabolism, indicating its specificity for identifying hypoxic regions .
Data Tables
The following table summarizes key findings from various studies on FMISO's biological activity:
Study | Sample Size | Key Findings | Correlation |
---|---|---|---|
Rajendran et al. | 73 patients | High FMISO uptake linked to lower survival | Significant |
Kikuchi et al. | 17 patients | High SUV max associated with worse outcomes | Significant |
Current Study | 281 patients | Persistent hypoxia linked to increased metastasis risk | Hazard ratio 3.51 |
Research Findings
Recent studies have expanded our understanding of FMISO's role in cancer therapy:
- Tumor Control Probability : A Monte Carlo model indicated that enhancing the gross tumor volume with FMISO-guided therapy could improve tumor control probability .
- Reproducibility of Imaging : Investigations into the reproducibility of FMISO PET scans have shown consistent intratumoral distributions across multiple scans, reinforcing its reliability as an imaging biomarker .
属性
IUPAC Name |
1-fluoro-3-(2-nitroimidazol-1-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3O3/c7-3-5(11)4-9-2-1-8-6(9)10(12)13/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIJZYSUEJYLMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(CF)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875662 | |
Record name | 1-(3-F-2-OHPROPYL)-2-NO2 IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30875662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13551-89-8 | |
Record name | Fluoromisonidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13551-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoromisonidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ro-07-0741 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-F-2-OHPROPYL)-2-NO2 IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30875662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUOROMISONIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082285VIDF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。